![molecular formula C8H13NO2 B1139580 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate CAS No. 104308-53-4](/img/structure/B1139580.png)
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate
Vue d'ensemble
Description
3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the 3-position of the bicyclic framework.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Hydration: Formation of the monohydrate form by incorporating a water molecule.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino acid derivatives.
Applications De Recherche Scientifique
Neuropharmacological Applications
The compound has been investigated for its potential effects on neurotransmitter systems. Research indicates that derivatives of bicyclic compounds can act as selective modulators of glutamate receptors, which are crucial in various neurological disorders. For instance, studies have shown that similar compounds exhibit agonistic activity at metabotropic glutamate receptors, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .
Inhibition Studies
The compound has been studied as an inhibitor of the L-amino acid carrier, which is essential for the transport of amino acids across cell membranes. This inhibition can lead to reduced neurotransmitter release, making it a candidate for further research in neuropharmacology aimed at modulating dopaminergic pathways .
Synthesis and Resolution
The synthesis of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid involves several steps including cycloaddition reactions and resolution techniques to obtain enantiomerically pure forms. The compound's structure allows for modifications that can yield various derivatives with altered biological activities, making it a versatile building block in organic synthesis .
Chiral Building Blocks
Due to its chiral nature, this compound serves as an important intermediate in the synthesis of other chiral molecules, particularly in the pharmaceutical industry where chirality is often crucial for drug efficacy and safety.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of similar bicyclic compounds on retinal cells under stress conditions. The findings indicated that these compounds could mitigate apoptosis in retinal neurons, suggesting therapeutic potential for conditions like glaucoma .
Case Study 2: Agonist Activity
Another investigation assessed the agonist activity of bicyclic derivatives at mGlu receptors, revealing that while some exhibited weak activity, they provided insights into structure-activity relationships that could guide future drug design efforts targeting these receptors .
Mécanisme D'action
The mechanism of action of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
- cis-Cyclobutane-1,2-dicarboxylic acid
- trans-Cyclobutane-1,2-dicarboxylic acid
Uniqueness
3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is unique due to its specific bicyclic structure and the positioning of the amino and carboxylic acid groups
Activité Biologique
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate, commonly referred to as BCH (Bicyclic Compound Heptane), is a bicyclic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter transport and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : CHNO
- Molecular Weight : 173.21 g/mol
- CAS Number : 69061735
- Structure : The compound features a bicyclic structure with an amino group and a carboxylic acid functional group, contributing to its biological activity.
BCH primarily acts as an inhibitor of the L-amino acid transport system, specifically targeting System L transporters. This inhibition can significantly affect the uptake of essential amino acids, including L-DOPA, which is crucial in the treatment of Parkinson's disease. Research indicates that BCH reduces L-DOPA-induced responses in dopaminergic neurons, suggesting a potential role in modulating dopaminergic signaling pathways .
Pharmacological Applications
- Neurotransmitter Modulation : BCH's ability to inhibit amino acid transporters has implications for neuropharmacology. By modulating neurotransmitter levels, it may influence conditions such as Parkinson's disease and other neurodegenerative disorders.
- Cancer Research : Some studies have explored BCH and its derivatives for their potential to induce apoptosis in cancer cells by altering amino acid availability and disrupting metabolic pathways critical for tumor growth .
Case Studies
Synthesis and Derivatives
BCH can be synthesized through various chemical pathways involving the functionalization of bicyclic structures. Its derivatives have been explored for enhanced biological activity and specificity towards various targets.
Synthesis Overview
- Starting Materials : Bicyclic precursors are typically used.
- Reagents : Various reagents facilitate the introduction of amino and carboxylic groups.
- Yield : The synthesis often yields high-purity compounds suitable for biological testing.
Propriétés
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMHNVXXWOSXSF-DABREVLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104308-53-4 | |
Record name | cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.